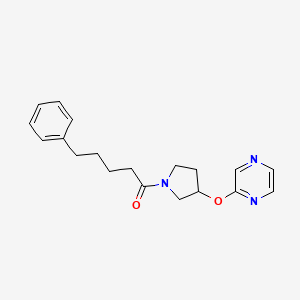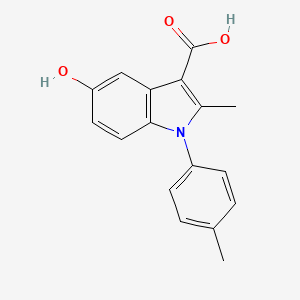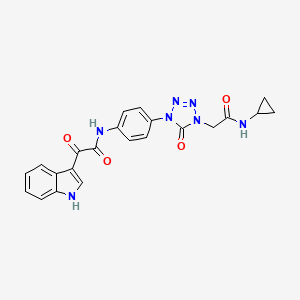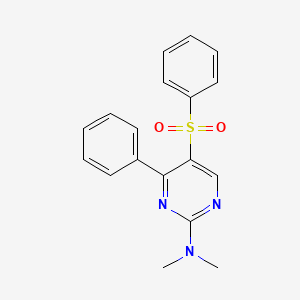![molecular formula C13H11ClN6 B2546440 6-Chloro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline CAS No. 2415621-81-5](/img/structure/B2546440.png)
6-Chloro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Azetidines, on the other hand, are four-membered heterocyclic compounds containing one nitrogen atom and three carbon atoms. They are used in the synthesis of various pharmaceuticals due to their unique structural properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of a ‘click’ reaction, a term used to describe a class of chemical reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields .Molecular Structure Analysis
Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The molecular structure of triazoles allows them to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to the presence of multiple nitrogen atoms in their structure. For example, they can participate in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are commonly used in click chemistry .Physical And Chemical Properties Analysis
Triazoles are known for their stability and resistance to reactivity with electrophiles . They also exhibit physico-chemical properties such as boiling point, basicity, and water solubility .Mechanism of Action
Future Directions
The versatility and wide range of biological activities of triazole derivatives make them a promising area for future research. Scientists are continually developing new synthesis methods and studying the biological activities of these compounds . Future directions may include the design and synthesis of new triazole derivatives with enhanced properties and activities.
properties
IUPAC Name |
6-chloro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN6/c14-9-1-2-12-11(5-9)13(16-8-15-12)19-6-10(7-19)20-17-3-4-18-20/h1-5,8,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOKZFZAZKEBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=C(C=C3)Cl)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546362.png)
![3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2546363.png)
![5,6-dimethyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2546364.png)


![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol](/img/structure/B2546367.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2546370.png)
![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2546371.png)


![2-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2546377.png)
